Tyrosinase Inhibition IC₂₅: Ethyl Ester vs. Cholesteryl Ester vs. Hydroquinone
In a standardized fungal tyrosinase assay, ethyl N-(4-hydroxyphenyl)carbamate (N-ethyloxycarbonyl-4-para-aminophenol) produced 25% enzyme inhibition at a concentration of 1.25 × 10⁻⁴ M [1]. Under identical assay conditions, the reference depigmenting agent hydroquinone achieved the same 25% inhibition at 8 × 10⁻⁵ M, while the bulkier cholesteryloxycarbonyl analog (N-cholesteryloxycarbonyl-4-para-aminophenol) required only 6.67 × 10⁻⁵ M [1]. This places the ethyl ester's potency intermediate between these two comparators, with a 1.56‑fold lower potency than hydroquinone but a 1.87‑fold higher IC₂₅ compared with the cholesteryl derivative.
| Evidence Dimension | Tyrosinase inhibition IC₂₅ (concentration producing 25% inhibition) |
|---|---|
| Target Compound Data | 1.25 × 10⁻⁴ M |
| Comparator Or Baseline | Hydroquinone: 8 × 10⁻⁵ M; N-Cholesteryloxycarbonyl-4-para-aminophenol: 6.67 × 10⁻⁵ M |
| Quantified Difference | 1.56‑fold less potent than hydroquinone; 1.87‑fold higher IC₂₅ than cholesteryl analog |
| Conditions | In vitro fungal tyrosinase inhibition assay; absorbance measured at 475 nm; L-tyrosine (2.0 × 10⁻³ M) and L-dopa (1.0 × 10⁻⁴ M) substrates in phosphate buffer; 50 μL of 1 g/L tyrosinase solution |
Why This Matters
The intermediate potency of the ethyl ester, combined with its significantly lower molecular weight and simpler synthetic accessibility compared with the cholesteryl analog, makes it a more cost-effective scaffold for depigmentation formulation where extreme potency is not the sole selection criterion.
- [1] Chevalier, V.; Pham, D.-M. Cosmetic composition comprising N-ethyloxycarbonyl-4-amino-phenol and arbutin or its derivatives and/or ellagic acid or its derivatives. U.S. Patent Application US20010053350A1, 2001. Paragraphs [0040]–[0042], [0062]. View Source
